molecular formula C9H16N2O3 B1517244 Methyl 2-(4-carbamoylpiperidin-1-yl)acetate CAS No. 1040020-69-6

Methyl 2-(4-carbamoylpiperidin-1-yl)acetate

Cat. No. B1517244
M. Wt: 200.23 g/mol
InChI Key: IMGVTLKJKPOFTJ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-carbamoylpiperidin-1-yl)acetate” is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 . It is also known by its IUPAC name, methyl [4- (aminocarbonyl)-1-piperidinyl]acetate .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-carbamoylpiperidin-1-yl)acetate” is 1S/C9H16N2O3/c1-14-8(12)6-11-4-2-7(3-5-11)9(10)13/h7H,2-6H2,1H3,(H2,10,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(4-carbamoylpiperidin-1-yl)acetate” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Antitumor and Antifilarial Agents : Kumar et al. (1993) investigated derivatives of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate for their potential as antitumor and antifilarial agents. Their research highlighted the synthesis of these compounds and their efficacy in inhibiting leukemia cell proliferation and demonstrating significant antifilarial activity against adult worms of Acanthocheilonema viteae, presenting a potential application in developing new therapeutic agents against cancer and filarial infections Kumar et al., 1993.

  • Organic Synthesis : Liu et al. (2011) detailed the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through an acetoxylation process, showcasing the compound's utility in organic synthesis. This demonstrates the role of such derivatives in facilitating chemical transformations, underpinning the chemical's versatility in synthetic organic chemistry Liu et al., 2011.

  • Molecular and Solid-State Structure : Tomaščiková et al. (2008) examined the molecular and solid-state structure of a related compound, providing insights into its crystalline and molecular configurations. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in material science and pharmaceutical formulation Tomaščiková et al., 2008.

Biochemical Research

  • Antihypertensive Agents : Abdel-Wahab et al. (2008) explored the synthesis of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. This research underscores the potential of methyl 2-(4-carbamoylpiperidin-1-yl)acetate derivatives in developing new medications for managing hypertension Abdel-Wahab et al., 2008.

  • CO2 Solubility and Capture : Mattedi et al. (2011) investigated the CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids, highlighting the relevance of such compounds in environmental applications, specifically in carbon capture and sequestration technologies. This indicates a potential application in mitigating climate change impacts by enhancing CO2 capture efficiency Mattedi et al., 2011.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(4-carbamoylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-14-8(12)6-11-4-2-7(3-5-11)9(10)13/h7H,2-6H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGVTLKJKPOFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-carbamoylpiperidin-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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